molecular formula C24H19BrO B14328414 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene CAS No. 105950-46-7

1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene

Cat. No.: B14328414
CAS No.: 105950-46-7
M. Wt: 403.3 g/mol
InChI Key: GPQKCDUCCAKVHW-UHFFFAOYSA-N
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Description

1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is an organic compound that features a bromine atom attached to a diphenylmethyl group, which is further connected to a methoxynaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene typically involves a multi-step process. One common method includes the bromination of diphenylmethane followed by a Friedel-Crafts alkylation reaction with 4-methoxynaphthalene. The bromination step often uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution.

    Nitro, Sulfo, and Halo Derivatives: Formed through electrophilic aromatic substitution.

    Various Oxidized or Reduced Compounds: Depending on the specific conditions used.

Scientific Research Applications

1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In electrophilic aromatic substitution, the aromatic rings act as electron-rich centers that react with electrophiles to form substituted products .

Comparison with Similar Compounds

Similar Compounds

  • 1-[Chloro(diphenyl)methyl]-4-methoxynaphthalene
  • 1-[Iodo(diphenyl)methyl]-4-methoxynaphthalene
  • 1-[Fluoro(diphenyl)methyl]-4-methoxynaphthalene

Uniqueness

1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns and may have distinct applications in research and industry .

Properties

CAS No.

105950-46-7

Molecular Formula

C24H19BrO

Molecular Weight

403.3 g/mol

IUPAC Name

1-[bromo(diphenyl)methyl]-4-methoxynaphthalene

InChI

InChI=1S/C24H19BrO/c1-26-23-17-16-22(20-14-8-9-15-21(20)23)24(25,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17H,1H3

InChI Key

GPQKCDUCCAKVHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Br

Origin of Product

United States

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